[1,2,4,3]Triazaphospholo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152957-38-5 |
|---|---|
Molecular Formula |
C5H4N3P |
Molecular Weight |
137.08 g/mol |
IUPAC Name |
[1,2,4,3]triazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C5H4N3P/c1-2-4-8-5(3-1)6-9-7-8/h1-4H |
InChI Key |
AIBCNPDLSHHRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NP=NN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 4 Triazaphospholo 1,5 a Pyridine and Its Derivatives
Cyclocondensation Reactions
Cyclocondensation reactions are the cornerstone for the synthesis of the eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine core. These methods involve the formation of the five-membered triazaphosphole ring onto a pre-existing pyridine (B92270) scaffold.
[4+1] Cyclocondensation Approaches
In [4+1] cyclocondensation, a four-atom component derived from a functionalized pyridine reacts with a single-atom phosphorus-containing reagent to construct the triazaphosphole ring.
A key method for synthesizing the eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine system involves the reaction of 1,2-diaminopyridinium salts with phosphorus(III) reagents. The 1,2-diaminopyridinium ion serves as a precursor to the reactive 1-amino-2-imino-2H-pyridine tautomer.
The condensation of various substituted 1,2-diaminopyridinium iodides with tris(dimethylamino)phosphine, P(NMe2)3, provides a direct route to the target heterocycle. researchgate.net This reaction proceeds by incorporating the phosphorus atom between the two nitrogen atoms of the diaminopyridinium salt, leading to the formation of the fused ring system. researchgate.net The reaction is typically carried out in a suitable solvent, yielding the corresponding eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine derivatives. researchgate.net
Table 1: Synthesis of eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgTriazaphospholo[1,5-a]pyridines via Condensation of 1,2-Diaminopyridinium Iodides
| Starting Material (1,2-Diaminopyridinium Iodide) | Phosphorus(III) Reagent | Product | Ref |
|---|---|---|---|
| 1,2-Diaminopyridinium iodide | Tris(dimethylamino)phosphine | eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgTriazaphospholo[1,5-a]pyridine | researchgate.net |
| 1,2-Diamino-4-methylpyridinium iodide | Tris(dimethylamino)phosphine | 7-Methyl- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine | researchgate.net |
| 1,2-Diamino-5-methylpyridinium iodide | Tris(dimethylamino)phosphine | 6-Methyl- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine | researchgate.net |
| 1,2-Diamino-6-methylpyridinium iodide | Tris(dimethylamino)phosphine | 5-Methyl- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine | researchgate.net |
The [4+1] cyclocondensation between functionalized amidrazones and active phosphorus reagents is a versatile and synthetically accessible method for forming 1,2,4,3-triazaphosphole rings. eurekaselect.com While this method is broadly applied, its specific use for the pyridyl-fused system involves pyridine precursors that contain an amidrazone-like functionality.
For instance, precursors containing adjacent amino and hydrazino or related functionalities on the pyridine ring can react with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), to form the triazaphosphole ring. eurekaselect.comresearchgate.net The phosphorus reagent acts as the one-atom electrophile that bridges the terminal nitrogen atoms of the amidrazone moiety.
A notable synthetic approach involves the use of highly functionalized pyridine derivatives, specifically 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. researchgate.netsciforum.netmdpi.com This starting material contains the necessary N-N-C-N framework, analogous to a substituted 1-amino-2-imino-pyridine, required for the [4+1] cyclization.
Treatment of this diaminopyridine derivative with various phosphorus reagents, including phosphorus halides like phosphorus oxychloride (POCl₃) and phosphorus tribromide (PBr₃), leads to the formation of novel fluorinated 5-oxo- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitriles. researchgate.net The reaction with phosphorus oxychloride, for example, initially forms a non-isolable intermediate that subsequently hydrolyzes to yield the 2-hydroxy- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine derivative. researchgate.net Similarly, reactions with phosphorus pentasulfide can be employed to yield thioxo- and sulfido-derivatives. researchgate.net
Table 2: Synthesis of Functionalized eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgTriazaphospholo[1,5-a]pyridines
| Starting Material | Phosphorus Reagent | Resulting Derivative | Ref |
|---|---|---|---|
| 1,6-Diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus oxychloride (POCl₃) | 7-(4-Fluorophenyl)-2-hydroxy-5-oxo-1,5-dihydro- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
| 1,6-Diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus pentasulfide (P₄S₁₀) | 7-(4-Fluorophenyl)-5-oxo-2-sulfido-1,2,4,5-tetrahydro- eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
[3+2] Cyclocondensation Approaches
The [3+2] cyclocondensation strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For the synthesis of triazaphospholes, this typically involves a hydrazine-derived fragment and a phosphorus-containing fragment.
The [3+2] cyclocondensation between functionalized hydrazines and phosphonoimidates is a recognized route for designing 1,2,4,3-triazaphospholes. eurekaselect.com This method allows for the incorporation of various substituents into the resulting heterocyclic ring. eurekaselect.com In the context of the eurekaselect.comresearchgate.netorganic-chemistry.orgrsc.orgtriazaphospholo[1,5-a]pyridine system, this would involve a reaction where a pyridine-substituted hydrazine (B178648) derivative acts as the three-atom component (N-N-C), reacting with a two-atom phosphorus-containing species (P-N). This approach provides a modular way to construct the fused ring system, although specific examples applied to the pyridine-fused scaffold are less commonly detailed than [4+1] methods.
Cyclization of 1,6-Diaminopyridine Derivatives with Phosphorus Halides
A key synthetic approach to the researchgate.netorganic-chemistry.orgamanote.comresearchgate.nettriazaphospholo[1,5-a]pyridine framework involves the cyclization of 1,6-diaminopyridine derivatives with various phosphorus halides. This method leverages the nucleophilic nature of the amino groups on the pyridine ring to form the fused heterocyclic system.
Detailed research has demonstrated the efficacy of this route starting from 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. nih.gov The reaction of this substrate with different phosphorus reagents in dry dioxane, typically in the presence of triethylamine (B128534) as a base, yields a range of substituted researchgate.netorganic-chemistry.orgamanote.comresearchgate.nettriazaphospholo[1,5-a]pyridine derivatives. nih.gov
For instance, treatment with phenylphosphonic dichloride leads to the formation of a 2-phenyl-2-oxido derivative. nih.gov Similarly, reaction with phosphorus oxychloride results in a 2-hydroxy derivative, likely formed through the hydrolysis of a non-isolable intermediate during workup. nih.gov The reaction with phosphorus tribromide, however, can lead to subsequent side reactions such as the partial hydrolysis of a nitrile group. nih.gov
The following table summarizes the outcomes of these cyclization reactions.
| Starting Material | Phosphorus Halide | Product | Yield |
| 1,6-Diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phenylphosphonic dichloride | 7-(4-Fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro researchgate.netorganic-chemistry.orgamanote.comresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | Moderate |
| 1,6-Diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus oxychloride | 7-(4-Fluorophenyl)-2-hydroxy-5-oxo-1,2,3,5-tetrahydro researchgate.netorganic-chemistry.orgamanote.comresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | Moderate |
| 1,6-Diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus tribromide | 7-(4-Fluorophenyl)-5-oxo-1,2,3,5-tetrahydro researchgate.netorganic-chemistry.orgamanote.comresearchgate.nettriazaphospholo[1,5-a]pyridine-8-carboxamide-6-carbonitrile | Moderate |
Data sourced from Arkivoc, 2018, v, 0-0. nih.gov
Cycloaddition Reactions
While cycloaddition reactions are a common strategy for the synthesis of heterocyclic compounds, specific examples involving the formation or reaction of researchgate.netorganic-chemistry.orgamanote.comresearchgate.netTriazaphospholo[1,5-a]pyridine are not detailed in the available scientific literature.
Formation of Spiro Derivatives
Information regarding the synthesis of spiro derivatives of researchgate.netorganic-chemistry.orgamanote.comresearchgate.netTriazaphospholo[1,5-a]pyridine is not available in the searched scientific literature.
[3+2] Cycloadditions with Acetylenes Leading to 1,2,3-Diazaphospholes
Specific methodologies describing the [3+2] cycloaddition of researchgate.netorganic-chemistry.orgamanote.comresearchgate.netTriazaphospholo[1,5-a]pyridine with acetylenes could not be found in the reviewed literature.
Other Synthetic Routes
Two-Step Synthesis from 2-Aminopyridines
A specific two-step synthetic route starting from 2-aminopyridines to yield researchgate.netorganic-chemistry.orgamanote.comresearchgate.netTriazaphospholo[1,5-a]pyridine is not described in the available scientific literature. While syntheses of related aza-analogs from 2-aminopyridines are common, this particular transformation for the phosphorus-containing heterocycle is not documented in the searched sources. organic-chemistry.orgamanote.com
Base-Induced Condensation of Hydrazo-bis-pyridine
The conceptual approach of a base-induced condensation of a hydrazo-bis-pyridine species with a phosphorus source to form the researchgate.netnih.govmdpi.comorientjchem.orgTriazaphospholo[1,5-a]pyridine ring is a chemically plausible strategy. This method would theoretically involve the deprotonation of the hydrazine moiety by a suitable base, followed by nucleophilic attack on a phosphorus electrophile, and subsequent intramolecular cyclization to yield the desired fused heterocyclic system. However, searches of chemical databases and academic journals did not yield any specific examples or detailed studies of this transformation for the synthesis of the target compound. Research on related pyridine-fused phosphorus heterocycles typically employs different precursors and cyclization strategies. orientjchem.org
Reactivity Profiles and Mechanistic Investigations Of 1 2 3 4 Triazaphospholo 1,5 a Pyridine
Reactivity of the Phosphorus Center
The phosphorus atom in the organic-chemistry.orgnih.govresearchgate.netresearchgate.netTriazaphospholo[1,5-a]pyridine ring system is the primary site of reactivity. Its ability to exist in different oxidation states and its susceptibility to nucleophilic and electrophilic attack are central to the chemical transformations of this heterocyclic compound.
Oxidative 1,1-Addition Reactions at Phosphorus
While specific studies on oxidative 1,1-addition reactions directly on the parent organic-chemistry.orgnih.govresearchgate.netresearchgate.netTriazaphospholo[1,5-a]pyridine are not extensively documented, the general reactivity of related triazaphospholes suggests that the phosphorus atom is prone to such reactions. This type of reaction involves the addition of a reagent across the phosphorus center, leading to an increase in both the coordination number and the oxidation state of the phosphorus atom. For instance, in related systems, the addition of diethylamine (B46881) across the P=N bond has been observed to occur concurrently with the oxidation of the phosphorus atom. researchgate.net
Nucleophilic Additions Across the P=N Bond
The polarized nature of the phosphorus-nitrogen double bond in the triazaphosphole ring makes it susceptible to nucleophilic attack. This reactivity is a key feature in the functionalization of the organic-chemistry.orgnih.govresearchgate.netresearchgate.netTriazaphospholo[1,5-a]pyridine skeleton.
Protic reagents such as alcohols, phenols, and amines are capable of adding across the P=N bond. This reaction typically proceeds with the proton adding to the nitrogen atom and the nucleophilic part of the reagent (alkoxide, phenoxide, or amine) attacking the phosphorus center. The addition of diethylamine to organic-chemistry.orgnih.govresearchgate.netresearchgate.nettriazaphospholo[1,5-a]pyridine derivatives has been noted to occur, particularly when accompanied by oxidation at the phosphorus center. researchgate.net Hydrolysis, a reaction with water as the protic reagent, can lead to the opening of the triazaphosphole ring at its 2,3-bond. researchgate.net
The addition of protic reagents across the P=N bond leads to the formation of dihydro-1,2,4,3-triazaphosphole derivatives. These reactions represent a reduction of the P=N double bond and result in a more saturated heterocyclic system. The stability of these dihydro derivatives can vary depending on the substituents and the reaction conditions.
The phosphorus atom in the organic-chemistry.orgnih.govresearchgate.netresearchgate.netTriazaphospholo[1,5-a]pyridine ring can react with elemental chalcogens like sulfur and selenium. This reaction results in the formation of the corresponding phosphine (B1218219) sulfides and selenides, where the chalcogen atom is double-bonded to the phosphorus. For example, the reaction of a diaminopyridine precursor with phosphorus pentasulfide can lead to the formation of a thioxo-triazaphospholo[1,5-a]pyridine derivative. researchgate.net This demonstrates the propensity of the phosphorus center to undergo oxidative addition with chalcogens.
Table 1: Spectroscopic Data for a Representative Thioxo- organic-chemistry.orgnih.govresearchgate.netresearchgate.nettriazaphospholo[1,5-a]pyridine Derivative researchgate.net
| Spectroscopic Data | Value |
| IR (C=S) | 1164 cm⁻¹ |
| ¹³C-NMR (C=S) | δ 179.0 ppm |
Reactions with Difunctional Reagents (e.g., Glycols, 2-Azido Alcohols)
Difunctional reagents, such as glycols and 2-azido alcohols, can react with the organic-chemistry.orgnih.govresearchgate.netresearchgate.netTriazaphospholo[1,5-a]pyridine system to form more complex structures. These reactions often involve the initial nucleophilic attack of one functional group of the reagent on the phosphorus atom, followed by a subsequent intramolecular reaction of the second functional group. This can lead to the formation of spirocyclic or fused-ring systems involving the phosphorus atom. While specific examples with organic-chemistry.orgnih.govresearchgate.netresearchgate.netTriazaphospholo[1,5-a]pyridine are not detailed in the available literature, this reactivity pattern is characteristic of related phosphole systems.
Cycloaddition Reactivity
The presence of both π-deficient and π-rich regions within the researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine ring system suggests a rich and varied cycloaddition chemistry. The >C=P– or –N=P– moiety within related azaphosphole systems can act as a dienophile in Diels-Alder reactions. beilstein-journals.org
Dienophilic Behavior in Diels-Alder Reactions
The phosphorus-containing five-membered ring in researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine can exhibit dienophilic character, participating in [4+2] cycloaddition reactions with 1,3-dienes. The reactivity of this system is influenced by both electronic and steric factors, including the nature of substituent groups and the arrangement of nitrogen atoms within the heterocyclic core. beilstein-journals.org
The dienophilic reactivity of related azaphosphole systems is significantly modulated by the nature of the substituents on the heterocyclic ring. beilstein-journals.org Electron-withdrawing groups (EWGs) attached to the carbon atoms of the five-membered ring are expected to enhance the dienophilic character of the >C=P– bond by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups (EDGs) would likely decrease reactivity towards electron-rich dienes.
In a conceptual DFT study on 2-phosphaindolizines, a related system, the reactivity towards 1,3-butadiene (B125203) was predicted to increase with the electron-withdrawing strength of the substituent at the 3-position. beilstein-journals.org This suggests a similar trend for substituted researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridines.
Table 1: Predicted Reactivity Order of Substituted 2-Phosphaindolizines in Diels-Alder Reactions with 1,3-Butadiene (by Analogy)
| Substituent at C-3 | Predicted Reactivity |
| COOMe | Highest |
| COOEt | High |
| COOCMe3 | Medium |
| Me | Lowest |
| Data derived from conceptual DFT calculations on analogous 2-phosphaindolizine systems. beilstein-journals.org |
The introduction of additional nitrogen atoms into the five-membered ring of azaphosphole systems can have a profound effect on their dienophilic reactivity. The position of the nitrogen atom influences the electronic distribution and orbital energies of the dienophilic moiety. beilstein-journals.org In general, the greater the number of nitrogen atoms in a heterocyclic azadiene system, the greater the cycloaddition reactivity. nih.gov
For instance, in the analogous 2-phosphaindolizine series, the introduction of a nitrogen atom at the 1-position (1-aza-2-phosphaindolizine) was found to increase the dienophilic reactivity compared to the parent system. beilstein-journals.org This is attributed to the electron-withdrawing nature of the additional nitrogen atom, which lowers the LUMO energy of the dienophile. Based on these findings, it can be extrapolated that the three nitrogen atoms in the researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine ring would significantly activate the P=C bond towards Diels-Alder reactions.
Cycloaddition-Cycloreversion Pathways (e.g., with Trifluoromethylacetylene)
While no specific studies on the reaction of researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine with trifluoromethylacetylene have been reported, analogous heterocyclic systems are known to undergo cycloaddition-cycloreversion pathways. This type of reaction typically involves an initial [4+2] cycloaddition, followed by the elimination of a small, stable molecule to form a new heterocyclic ring.
For example, certain triazolo- and pyrimidone-based systems have been shown to participate in thermal retro-Diels-Alder reactions. rsc.org It is plausible that researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine could react with an activated alkyne like trifluoromethylacetylene to form an initial cycloadduct. Subsequent cycloreversion, possibly involving the extrusion of a nitrile or a related fragment, could lead to the formation of a novel phosphorus-containing heterocycle. The driving force for such a reaction would be the formation of a thermodynamically more stable aromatic system.
Intramolecular Transformations and Rearrangements
Fused heterocyclic systems can undergo various intramolecular transformations and rearrangements, often triggered by thermal or photochemical stimuli. For the related researchgate.netmdpi.combeilstein-journals.orgtriazolo[1,5-a]pyridine system, a ring-chain isomerization equilibrium with its open-chain diazo compound form is a known characteristic. researchgate.net
It is conceivable that researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine could exhibit analogous behavior. For instance, cleavage of the N-N or N-P bond could lead to transient open-ring intermediates that could then recyclize to form isomeric structures or undergo further reactions. The specific pathways would be dependent on the substitution pattern and the reaction conditions. Hydrolysis of the researchgate.netmdpi.comrsc.orgbeilstein-journals.orgtriazaphospholo[1,5-a]pyridine ring has been observed to proceed via the opening of the triazaphosphole ring at its 2,3-bond. researchgate.net Furthermore, intramolecular nitrile oxide cycloaddition has been utilized as a key step in the synthesis of complex fused pyran-oxazole systems, highlighting the potential for intramolecular cyclizations in related heterocyclic frameworks. mdpi.com
Coordination Chemistry Aspects
The researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine scaffold possesses multiple potential coordination sites, including the nitrogen atoms of both the pyridine (B92270) and the triazaphosphole rings, as well as the phosphorus atom. The lone pair of electrons on the nitrogen and phosphorus atoms makes this molecule a potential ligand for transition metal complexes. wikipedia.org
The coordination chemistry of the closely related researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]pyrimidine system is well-documented, with complexes formed with a variety of first-row transition metals. mdpi.com These complexes often exhibit interesting magnetic and photophysical properties. The coordination mode is typically through one or more of the nitrogen atoms. mdpi.comnih.gov By analogy, researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine is expected to form stable complexes with transition metals. The coordination could occur through the pyridine nitrogen, one of the triazole nitrogens, or potentially through the phosphorus atom, leading to a range of possible coordination geometries and complex structures.
Table 2: Potential Coordination Sites in researchgate.netmdpi.comrsc.orgbeilstein-journals.orgTriazaphospholo[1,5-a]pyridine
| Atom | Potential for Coordination | Rationale |
| Pyridine Nitrogen | High | Lone pair available for donation to a metal center. |
| Triazole Nitrogens | High | Multiple nitrogen atoms with lone pairs, allowing for monodentate or bridging coordination. |
| Phosphorus | Moderate | Trivalent phosphorus can act as a Lewis base, though its coordination ability will be influenced by the electronic environment of the ring. |
Theoretical and Computational Studies On 1 2 3 4 Triazaphospholo 1,5 a Pyridine
Mechanistic Insights from Computational Modeling
Computational modeling offers a window into the intricate details of chemical reactions, allowing for the exploration of reaction pathways that are often difficult to study experimentally. By simulating the interactions between molecules at an atomic level, it is possible to elucidate reaction mechanisms, identify key intermediates, and determine the energetic factors that govern the transformation.
Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or activation barrier (ΔEact). A lower activation barrier corresponds to a faster reaction rate. Density Functional Theory (DFT) is a commonly employed computational method for locating transition states and calculating these energy barriers.
While specific transition state analyses for the synthesis of rsc.orgworktribe.comnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine are not extensively documented, studies on related fused azaphosphole systems provide significant insights. For instance, the dienophilic reactivity of the >C=P– functionality in annelated 1,3-azaphospholes has been investigated using DFT calculations. nih.govsemanticscholar.org The activation energy barriers for Diels-Alder reactions, a common class of reactions for these systems, can be precisely calculated. nih.govsemanticscholar.org
In a model study of Diels-Alder reactions involving 1,3-azaphospholo[5,1-a]pyridine derivatives, activation barriers were computed at the B3LYP/6-31G** level of theory. semanticscholar.org These calculations reveal how substituents on the azaphosphole ring influence the activation energy. For example, the presence of electron-withdrawing groups can alter the electronic density at the phosphorus center, thereby affecting the energy of the transition state.
| Reactant | Activation Energy (ΔEact, kcal/mol) |
|---|---|
| Unsubstituted 1,3-azaphospholo[5,1-a]pyridine | 28.31 |
| 3-methoxycarbonyl-1,3-azaphospholo[5,1-a]pyridine | 29.49 |
| 1,3-bis(methoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine | 25.43 |
Data sourced from a computational study on related 1,3-azaphospholo[5,1-a]pyridines. semanticscholar.org
This type of analysis is crucial for predicting the feasibility and outcome of synthetic routes to new heterocyclic compounds like rsc.orgworktribe.comnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. arxiv.orgmdpi.com A PES scan is a computational technique used to explore this surface along a specific reaction coordinate, such as the distance between two reacting atoms. visualizeorgchem.comstackexchange.com By systematically changing a geometric parameter (e.g., a bond length or angle) and calculating the energy at each step, a reaction profile can be generated. visualizeorgchem.com
The resulting energy profile can reveal the locations of energy minima, corresponding to stable reactants, intermediates, and products, as well as energy maxima, which correspond to transition states. visualizeorgchem.com This method is instrumental in mapping out the entire pathway of a reaction, confirming the connection between reactants and products through a specific transition state, and identifying any potential intermediates. researchgate.net
For the formation of the rsc.orgworktribe.comnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine ring system, a likely synthetic route is a [3+2] cycloaddition reaction. worktribe.comresearchgate.net A PES scan could be employed to model this process. The scan would typically start from the optimized geometries of the reactants (e.g., a phosphaalkyne and an azide) and incrementally decrease the distance between the reacting centers. The resulting energy profile would trace the path from the reactants, through the transition state for the cycloaddition, to the final fused heterocyclic product, providing a comprehensive energetic map of the reaction.
Electronic Structure and Aromaticity Considerations of Fused Azaphospholes
Fused azaphospholes, such as rsc.orgworktribe.comnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine, are heterocyclic systems containing a bridgehead nitrogen atom and a phosphorus atom within the fused ring structure. Their electronic properties are a complex interplay of the constituent atoms and the bicyclic framework.
Aromaticity is a key concept in understanding the stability and reactivity of these compounds. Aromatic compounds are cyclic, planar, and have a continuous ring of p-orbitals containing (4n+2) π-electrons. libretexts.org In fused systems like rsc.orgworktribe.comnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine, the molecule can be considered a 10-π electron system, analogous to indolizine (B1195054) or its aza-analogs like 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov However, studies on these related nitrogen-only heterocycles have sometimes suggested a limited degree of aromaticity. nih.gov
The introduction of a phosphorus atom into the ring system further complicates the aromatic character. Computational studies on azaphospholes indicate that they can possess a high degree of aromaticity. worktribe.com The extent of this aromaticity can be quantified using various computational indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.
Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability of a cyclic conjugated compound compared to an appropriate acyclic reference.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring.
| Property | Description | Relevance to Fused Azaphospholes |
|---|---|---|
| π-Electron Count | Total number of electrons in the delocalized π-system. | The rsc.orgworktribe.comnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine system is a 10π-electron system, fulfilling Hückel's rule for aromaticity. |
| Bridgehead Nitrogen | The nitrogen atom shared by both rings. | Its lone pair participates in the π-system, increasing electron density in the five-membered ring. semanticscholar.org |
| Phosphorus Atom | The heteroatom replacing a carbon or nitrogen in the ring. | Participates in π-conjugation, influencing aromaticity and creating a unique electronic environment. |
| Aromaticity Indices | Computational metrics (NICS, ASE, HOMA) used to quantify aromatic character. | Calculations on related azaphospholes suggest significant aromatic character. worktribe.com |
Derivatization and Functionalization Strategies For 1 2 3 4 Triazaphospholo 1,5 a Pyridine Systems
Synthesis of Substitutedresearchgate.netorganic-chemistry.orgnih.govresearchgate.netTriazaphospholo[1,5-a]pyridine Derivatives
The synthesis of substituted researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine derivatives can be achieved through the condensation of 1,2-diaminopyridinium iodides with tris(dimethylamino)phosphine. researchgate.net This method provides a direct route to the core heterocyclic system. Further functionalization can be achieved by utilizing substituted precursors. For instance, a convenient synthesis of novel fluorinated 5-oxo(thioxo)-2-oxido(sulfido)-1,2,4,3-triazaphospholo[1,5-a]pyridines has been developed. researchgate.net This approach involves the treatment of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents, including phosphorus acids and their esters, phosphorus halides, and phosphorus sulfides. researchgate.net
The reaction of 1,6-diaminopyridine with phenylphosphonic dichloride in dry dioxane with triethylamine (B128534) as a base yields 7-(4-fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile. researchgate.net Similarly, using phosphorus oxychloride under the same conditions leads to the formation of the corresponding 2-hydroxy derivative. researchgate.net
Table 1: Synthesis of Substituted researchgate.netorganic-chemistry.orgnih.govresearchgate.netTriazaphospholo[1,5-a]pyridine Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1,2-diaminopyridinium iodides | Tris(dimethylamino)phosphine | researchgate.netorganic-chemistry.orgnih.govresearchgate.netTriazaphospholo[1,5-a]pyridines | researchgate.net |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phenylphosphonic dichloride | 7-(4-fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus oxychloride | 2-hydroxy-7-(4-fluorophenyl)-5-oxo-1,2,3,5-tetrahydro researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus tribromide | 7-(4-fluorophenyl)-5-oxo-1,5-dihydro researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine-8-carboxamide | researchgate.net |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Hexaethylphosphorus triamide | 7-(4-fluorophenyl)-5-oxo-1,5-dihydro researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
Introduction of Halogen and Aryl Substituents
The introduction of halogen and aryl substituents onto the researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine ring system is a key strategy for modifying its electronic and steric properties. While direct halogenation of the parent researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine is not extensively documented, analogous heterocyclic systems provide insights into potential synthetic routes. For instance, direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov Similar methodologies could potentially be adapted for the halogenation of the triazaphospholo[1,5-a]pyridine core.
Aryl substituents can be introduced by employing appropriately substituted starting materials during the synthesis of the heterocyclic core. For example, the use of 4-(4-fluorophenyl)-substituted 1,6-diaminopyridine leads to the corresponding 7-(4-fluorophenyl)-substituted researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine derivative. researchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are also powerful tools for introducing aryl and other substituents onto heterocyclic scaffolds, as demonstrated for related triazolopyridine systems. mdpi.comresearchgate.net
Annulation and Ring Extension Reactions to Form Polycyclic Systems
Annulation and ring extension reactions are employed to construct polycyclic systems containing the researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine moiety. These reactions involve the fusion of additional rings onto the existing heterocyclic framework, leading to more complex and often more rigid structures.
One approach involves the thermal opening of a triazine ring followed by a [4+2]-cycloaddition reaction. nih.gov While this has been demonstrated for anthra[1,2-d] researchgate.netorganic-chemistry.orgresearchgate.nettriazine-4,7,12(3H)-trione in the presence of pyridines, similar strategies could be envisioned for triazaphospholo[1,5-a]pyridine systems. Another strategy involves the reaction of nitrile imines with succinimide (B58015) and thiazolidine-2,4-dione in domino annulation reactions to form 1,2,4-triazoles and 1,3,4-thiadiazinones, respectively. researchgate.net
Additionally, intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, the synthesis of pyrido[1,2-b] researchgate.netorganic-chemistry.orgnih.govnih.govtriazaphosphinines has been achieved from 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. researchgate.net
Formation of Chalcogenide Derivatives (e.g., Oxides, Sulfides, Selenides)
The phosphorus atom in the researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine ring system can be oxidized to form various chalcogenide derivatives, including oxides, sulfides, and selenides. These modifications significantly influence the electronic properties and reactivity of the phosphorus center.
The synthesis of 2-oxido derivatives can be achieved by using phosphorus reagents containing a P=O bond, such as phenylphosphonic dichloride or phosphorus oxychloride, during the cyclization step. researchgate.net For instance, the reaction of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with phenylphosphonic dichloride yields the corresponding 2-oxido-2-phenyl derivative. researchgate.net
The formation of sulfides and selenides can be accomplished by treating the parent researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine with elemental sulfur or selenium. This type of reaction is common for trivalent phosphorus compounds. While specific examples for the researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine system are not detailed in the provided context, the synthesis of 5-oxo(thioxo)-2-oxido(sulfido) derivatives has been reported, indicating the feasibility of introducing sulfur at the phosphorus center. researchgate.net
Generation of Triazaphospholenium Salts through Alkylation
Alkylation of the nitrogen or phosphorus atoms in the researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine ring system can lead to the formation of quaternary salts, known as triazaphospholenium salts. These salts are ionic compounds with increased reactivity and can serve as intermediates for further functionalization.
The alkylation can occur at one of the nitrogen atoms of the triazole ring or at the phosphorus atom, depending on the specific structure of the starting material and the nature of the alkylating agent. For instance, the alkylation of NAPH, a naphthyridinone derivative, is a key step in the synthesis of certain triazolo[4,3-a]pyridines. google.comgoogle.com While this is an analogous system, it highlights the general principle of alkylation in the synthesis of related heterocyclic compounds. The specific generation of triazaphospholenium salts from researchgate.netorganic-chemistry.orgnih.govresearchgate.nettriazaphospholo[1,5-a]pyridine would involve the reaction of the heterocycle with an alkyl halide or a similar electrophilic alkylating agent.
Applications Of 1 2 3 4 Triazaphospholo 1,5 a Pyridine in Advanced Organic Synthesis
Role as Synthetic Intermediates and Building Blocks for Complex Heterocycles
The nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine framework serves as a versatile platform for the synthesis of more complex heterocyclic structures. Research has demonstrated a straightforward method for constructing novel fluorinated 5-oxo(thioxo)-2-oxido(sulfido)-1,2,4,3-triazaphospholo[1,5-a]pyridines. researchgate.net This is achieved by treating 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents. researchgate.net
The reactivity of the 1,6-diamino groups in the pyridine (B92270) precursor makes them ideal nucleophilic centers for cyclization with phosphorus reagents that contain labile halogen atoms. researchgate.net For instance, the reaction with phenylphosphonic dichloride in the presence of triethylamine (B128534) yields a 2-oxido-2-phenyl derivative. researchgate.net Similarly, treatment with phosphorus oxychloride leads to the formation of a 2-hydroxy- nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine derivative, which is formed through a non-isolable intermediate that undergoes hydrolysis. researchgate.net
These reactions highlight the utility of the pyridine precursor as a foundational building block. The resulting triazaphospholo[1,5-a]pyridine derivatives are themselves key intermediates that can be further modified. For example, the reaction with phosphorus pentasulfide can be used to introduce a thioxo group, leading to the formation of sulfido derivatives. researchgate.net The ability to introduce a variety of substituents onto the phosphorus atom and the pyridine ring underscores the value of this system as a versatile synthetic intermediate.
Below is a table summarizing the synthesis of various nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine derivatives from a common precursor.
| Starting Material | Phosphorus Reagent | Product |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phenylphosphonic dichloride | 7-(4-fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus oxychloride | 2-hydroxy-7-(4-fluorophenyl)-5-oxo-1,5-dihydro nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus pentasulfide | 7-(4-fluorophenyl)-5-oxo-2-sulfido-1,2,3,5-tetrahydro nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile |
Contributions to the Synthesis of Polyazaheterocycles with Bridgehead Nitrogen Atoms
The synthesis of nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridines is a direct method for creating polyazaheterocycles with a bridgehead nitrogen atom. The fusion of the triazaphosphole ring with the pyridine ring inherently establishes a bridgehead nitrogen at the point of fusion. The synthetic strategies employed to create these compounds are a practical demonstration of their contribution to this class of heterocycles.
The cyclization of 1,6-diaminopyridine derivatives with phosphorus reagents is a key method for forming this structural motif. researchgate.net This process not only creates the desired fused heterocyclic system but also provides a scaffold that can be used to build even more complex polycyclic structures. The resulting nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine core can be a precursor to other fused systems, such as pyrido[1,2-b] nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphosphinines, through reactions with other reagents. researchgate.net
The research in this area provides a clear pathway to novel, fluorinated polyazaheterocycles with bridgehead nitrogen atoms, starting from readily available materials. The versatility of the phosphorus reagents allows for the introduction of diverse functionalities, which can influence the properties and subsequent reactivity of the resulting bridgehead nitrogen heterocycles.
The following table showcases examples of synthesized polyazaheterocycles with bridgehead nitrogen atoms based on the nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine scaffold.
| Precursor | Reagent | Resulting Bridgehead Heterocycle |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Diethyl phosphite | 2-ethoxy-7-(4-fluorophenyl)-5-oxo-1,5-dihydro nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile |
| 1,6-diamino-4-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phenylphosphonic dichloride | 7-(4-fluorophenyl)-2-oxido-2-phenyl-5-thioxo-1,2,3,5-tetrahydro nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Lawesson's reagent | 7-(4-fluorophenyl)-2-(4-methoxyphenyl)-2-sulfido-5-oxo-1,2,3,5-tetrahydro nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile |
Potential in Homogeneous Catalysis
While specific applications of nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine itself in homogeneous catalysis are not yet extensively documented, the broader class of phosphorus-nitrogen compounds is recognized for its potential in this field. The presence of both phosphorus and nitrogen atoms in the heterocyclic framework provides multiple coordination sites for metal centers, which is a key feature for the design of effective ligands in homogeneous catalysis.
The electronic properties of the nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine system can be tuned by modifying the substituents on both the pyridine and the triazaphosphole rings. This tunability is crucial for optimizing the catalytic activity of metal complexes derived from these ligands. The unique steric and electronic environment provided by this heterocyclic scaffold could lead to novel reactivity and selectivity in catalytic transformations. Further research is needed to explore the coordination chemistry of these compounds with various transition metals and to evaluate their performance in catalytic reactions such as cross-coupling, hydrogenation, and hydroformylation.
Utility in Molecular Materials Science
The structural characteristics of nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine also suggest its potential utility in the field of molecular materials science. The fused aromatic system, combined with the presence of heteroatoms, can impart interesting photophysical and electronic properties to these molecules. These properties are fundamental to the development of new materials for applications in electronics, optics, and sensing.
For instance, the ability to introduce various functional groups allows for the fine-tuning of properties such as fluorescence, conductivity, and self-assembly behavior. The rigid, planar structure of the nih.govmdpi.comorganic-chemistry.orgresearchgate.nettriazaphospholo[1,5-a]pyridine core could facilitate π-stacking interactions, leading to the formation of ordered supramolecular structures. These organized assemblies are of great interest for the development of organic semiconductors, liquid crystals, and other functional materials. As with catalysis, the exploration of these compounds in materials science is an emerging area with significant potential for future discoveries.
Advanced Spectroscopic Characterization Methodologies In 1 2 3 4 Triazaphospholo 1,5 a Pyridine Research
Vibrational Spectroscopy Methodologies (FTIR, FT-Raman)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a critical tool for identifying functional groups and characterizing the bonding framework of mdpi.comnist.govresearchgate.netmdpi.comTriazaphospholo[1,5-a]pyridine derivatives. Research into fluorinated 5-oxo(thioxo)-2-oxido(sulfido) derivatives of this heterocyclic system has utilized FTIR to confirm structural modifications and successful cyclization. mdpi.com
Key vibrational bands observed in these derivatives provide direct evidence for specific structural features. For instance, the presence of a phosphoryl group (P=O) is confirmed by strong absorption bands appearing in the 1227–1229 cm⁻¹ region. mdpi.com Additionally, N-H and N-H₂ stretching vibrations are identified by characteristic bands in the range of 3198–3371 cm⁻¹. mdpi.com In thioxo-substituted analogues, the C=S group is identified by a band around 1164 cm⁻¹. mdpi.com These specific absorptions are invaluable for confirming the presence of key functional groups attached to the core heterocyclic structure.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| N-H / N-H₂ | Stretching | 3198–3371 |
| P=O (Phosphoryl) | Stretching | 1227–1229 |
| C=S (Thiocarbonyl) | Stretching | ~1164 |
Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of mdpi.comnist.govresearchgate.netmdpi.comTriazaphospholo[1,5-a]pyridine derivatives in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides unambiguous information about the molecular skeleton and the chemical environment of each atom.
Given the presence of phosphorus in the heterocyclic ring, ³¹P NMR is particularly diagnostic. For instance, in a synthesized 7-(4-fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro mdpi.comnist.govresearchgate.netmdpi.comtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile, the phosphorus atom resonates as a singlet at δ 32.1 ppm, confirming its specific chemical environment. mdpi.com
¹³C NMR spectroscopy is used to identify the carbon framework, with distinct signals indicating the presence of specific functional groups. In studies of thioxo-derivatives, the thiocarbonyl (C=S) carbons were observed at chemical shifts of δ 179.2 ppm and 178.3 ppm, which is characteristic for this functionality. mdpi.com ¹H NMR provides detailed information on the proton environments, such as the signals for amino groups and the coupling patterns of aromatic substituents. mdpi.com
| Nucleus | Compound/Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ³¹P | 2-oxido-2-phenyl derivative | 32.1 |
| ¹³C | C=S group (Compound 8) | 179.2 |
| C=S group (Compound 9) | 178.3 | |
| ¹H | -NH₂ groups | 5.68, 7.97, 8.48 |
| Phenyl group (AB system) | 7.41, 7.59 (J=9.2 Hz) |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.
However, within the reviewed scientific literature, detailed single-crystal X-ray diffraction studies providing crystallographic data for the parent mdpi.comnist.govresearchgate.netmdpi.comTriazaphospholo[1,5-a]pyridine core or its derivatives are not available. Such studies would be invaluable for confirming the planarity of the fused ring system and for characterizing the precise geometry at the phosphorus center.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insight into its structural components through fragmentation analysis. In the synthesis of novel mdpi.comnist.govresearchgate.netmdpi.comTriazaphospholo[1,5-a]pyridine derivatives, mass spectrometry has been employed as a primary method for confirming the successful formation of the target molecules. mdpi.com
The observation of the correct molecular ion peak in the mass spectra of the synthesized products serves as strong evidence of their identity. For example, the successful cyclization to form a specific derivative was strongly supported by the detection of its molecular ion peak at an m/z of 341. mdpi.com While detailed studies on the specific fragmentation pathways of the mdpi.comnist.govresearchgate.netmdpi.comTriazaphospholo[1,5-a]pyridine ring system are not extensively reported, the technique is consistently used to verify the molecular mass of newly synthesized analogues, a critical step in their characterization. mdpi.com
Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis, Luminescence)
Electronic spectroscopy, encompassing techniques like UV-Visible (UV-Vis) absorption and luminescence (fluorescence and phosphorescence) spectroscopy, provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels. These transitions, such as π→π* and n→π*, are characteristic of the conjugated systems present in heterocyclic aromatic compounds.
To date, specific studies detailing the UV-Vis absorption, fluorescence, or other electronic spectroscopy properties of mdpi.comnist.govresearchgate.netmdpi.comTriazaphospholo[1,5-a]pyridine derivatives are not described in the available scientific literature. Analysis of the electronic spectra would yield valuable information on the chromophoric nature of this heterocyclic system and how its electronic properties are influenced by various substituents on the ring.
Emerging Research Frontiers and Future Perspectives In 1 2 3 4 Triazaphospholo 1,5 a Pyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine derivatives is still in its nascent stages, with a limited number of reported synthetic routes. A key approach involves the construction of the fused heterocyclic system from appropriately substituted pyridine (B92270) precursors.
One of the primary methods reported for the synthesis of novel fluorinated 5-oxo(thioxo)-2-oxido(sulfido)-1,2,4,3-triazaphospholo[1,5-a]pyridines relies on the treatment of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents. researchgate.net This precursor, synthesized through a one-pot reaction of 4-fluorobenzaldehyde, malononitrile, and cyanoacetohydrazide, possesses nucleophilic 1,6-diamino groups that are primed for cyclization with phosphorus compounds containing labile halogen atoms. researchgate.net
For instance, the reaction of the diaminopyridine precursor with phenylphosphonic dichloride in dry dioxane with triethylamine (B128534) as a base leads to the formation of a 7-(4-fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile. researchgate.net Similarly, employing phosphorus oxychloride under the same conditions yields the corresponding 2-hydroxy derivative, likely through the hydrolysis of a non-isolable intermediate. researchgate.net Interestingly, the reaction with phosphorus tribromide does not yield the expected product but instead results in a derivative where one of the nitrile groups is hydrolyzed to a carboxamide. researchgate.net The desired non-oxidized phosphorus(III) derivative can be obtained using hexaethylphosphorus triamide. researchgate.net
The following table summarizes some of the key synthetic transformations for the formation of the researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine core:
| Starting Material | Phosphorus Reagent | Product | Reference |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phenylphosphonic dichloride | 7-(4-fluorophenyl)-2-oxido-5-oxo-2-phenyl-1,2,3,5-tetrahydro researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Phosphorus oxychloride | 2-hydroxy-7-(4-fluorophenyl)-2-oxido-5-oxo-1,2,3,5-tetrahydro researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
| 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Hexaethylphosphorus triamide | 7-(4-fluorophenyl)-5-oxo-1,5-dihydro researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.net |
Future research in this area will likely focus on developing more sustainable and efficient synthetic methodologies. This could involve the exploration of catalyst-free reactions, microwave-assisted synthesis, or the use of greener solvents to minimize the environmental impact. Furthermore, expanding the scope of starting materials beyond highly functionalized pyridines will be crucial for accessing a wider range of derivatives with diverse substitution patterns.
Exploration of New Reactivity Patterns and Transformation Pathways
The reactivity of the researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine ring system is largely uncharted territory. The presence of both electron-rich nitrogen atoms and a phosphorus atom with variable oxidation states suggests a rich and complex reactivity profile.
The existing literature provides some initial insights into the transformation pathways of these compounds. For example, the synthesized 5-oxo(thioxo)-2-oxido(sulfido)- researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine derivatives have been shown to undergo further reactions. The thioxo derivatives can be prepared by treating the corresponding oxo compounds with phosphorus pentasulfide. researchgate.net
A significant area for future exploration will be the investigation of the reactivity of the phosphorus center. Depending on its oxidation state and substituents, the phosphorus atom could act as a nucleophile, an electrophile, or a ligand for transition metals. Reactions that modulate the coordination number and oxidation state of the phosphorus atom could lead to novel structures with interesting properties.
Furthermore, the fused pyridine ring is expected to influence the reactivity of the triazaphosphole moiety and vice versa. Understanding the interplay between the two ring systems will be key to unlocking new transformation pathways. For instance, electrophilic aromatic substitution reactions on the pyridine ring could be explored to introduce additional functional groups. Conversely, the triazaphosphole ring may influence the regioselectivity of such reactions.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Due to the limited experimental data available for researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridines, advanced computational modeling is poised to play a pivotal role in accelerating the understanding of this class of compounds. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into their electronic structure, stability, and reactivity.
Computational studies can be employed to:
Predict Molecular Geometries and Electronic Properties: Calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps can be calculated to understand the electronic nature of the ring system.
Elucidate Reaction Mechanisms: Theoretical calculations can be used to map out the potential energy surfaces of reactions involving researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridines. This can help in understanding the mechanisms of known reactions and in predicting the feasibility of new transformations. For example, the proposed mechanism for the formation of the 2-hydroxy derivative from phosphorus oxychloride, involving a non-isolable intermediate and subsequent hydrolysis, could be investigated in detail using computational methods. researchgate.net
Guide the Design of New Derivatives: By predicting the properties of yet-to-be-synthesized molecules, computational modeling can guide experimental efforts towards derivatives with desired characteristics, such as specific reactivity or photophysical properties.
To date, there is a lack of specific computational studies focused solely on the researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine ring system. This represents a significant opportunity for computational chemists to contribute to the development of this field.
Integration with Materials Science and Catalysis
The unique structural and electronic features of researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridines make them intriguing candidates for applications in materials science and catalysis. The presence of multiple heteroatoms provides potential coordination sites for metal ions, suggesting their use as ligands in coordination chemistry.
In Materials Science:
Luminescent Materials: The extended π-system of the fused rings could give rise to interesting photophysical properties. Judicious choice of substituents could be used to tune the absorption and emission wavelengths, potentially leading to the development of new fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors.
Polymers and Functional Materials: The researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine moiety could be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, flame retardancy (due to the phosphorus content), or metal-coordinating ability.
In Catalysis:
Ligand Design: The nitrogen and phosphorus atoms in the ring system can act as donor atoms for transition metals. This opens up the possibility of designing novel ligands for homogeneous catalysis. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations.
Organocatalysis: The phosphorus atom, particularly in its lower oxidation states, could potentially act as an organocatalyst for certain reactions.
Currently, there are no reported applications of researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridines in materials science or catalysis. This is a completely unexplored area that holds significant promise for future research.
Exploration of Stereoselective Syntheses and Chiral Derivatives
The development of stereoselective synthetic methods to access chiral derivatives of researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridines is another important frontier. The introduction of chirality can have a profound impact on the biological activity and material properties of these compounds.
Chirality in this system could be introduced in several ways:
Chiral Center on a Substituent: A straightforward approach is to introduce a chiral substituent on the pyridine or the triazaphosphole ring.
Chiral Phosphorus Atom: If the phosphorus atom is trivalent and bears three different substituents, it can be a stereogenic center. The synthesis of such P-chiral derivatives would be a significant challenge but could lead to novel chiral ligands and catalysts.
Atropisomerism: With appropriate bulky substituents at certain positions of the fused ring system, restricted rotation around a single bond could lead to atropisomers, which are stereoisomers that can be isolated.
The synthesis of enantiomerically pure researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridines would require the development of asymmetric synthetic methodologies. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
As with the other areas of application, there is currently no published research on the stereoselective synthesis or the properties of chiral derivatives of researchgate.netnih.govrsc.orgnih.govtriazaphospholo[1,5-a]pyridine. This highlights the nascent stage of research on this heterocyclic system and the vast opportunities that lie ahead for further exploration.
Q & A
Q. What strategies optimize triazaphospholo derivatives as kinase inhibitors?
- Methodology : Structure-activity relationship (SAR) studies focus on substituent effects. 7-Bromo derivatives inhibit JAK1/2 via halogen bonding (Br⋯Leu959), confirmed by docking studies (Glide XP, ΔG ≈ -9.2 kcal/mol) . Bioisosteric replacement of Br with CF₃ improves metabolic stability (t₁/₂ > 2 h in microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
